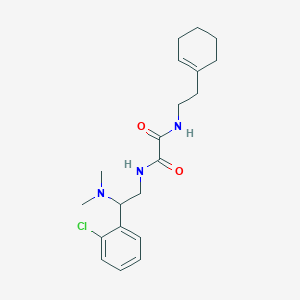

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28ClN3O2/c1-24(2)18(16-10-6-7-11-17(16)21)14-23-20(26)19(25)22-13-12-15-8-4-3-5-9-15/h6-8,10-11,18H,3-5,9,12-14H2,1-2H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQVXFOOVZMRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCCC1=CCCCC1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₈ClN₃O₂

- Molecular Weight : 381.8 g/mol

- CAS Number : 1226451-50-8

The compound's biological activity is primarily attributed to its structural components, which include a chlorophenyl group and a dimethylamino group that may interact with various biological targets. Preliminary studies suggest that it may exhibit neuroprotective and anxiolytic properties, potentially through modulation of neurotransmitter systems.

In Vitro Studies

Research has indicated that compounds similar to this compound demonstrate significant biological activities:

- Neuroprotective Effects : In vitro assays have shown that related compounds can protect neuronal cells from apoptosis induced by excitotoxicity, likely through inhibition of caspase pathways and modulation of glutamate receptors .

- Anxiolytic Properties : Studies involving animal models (n=6 per group) have demonstrated that similar oxalamide derivatives can reduce anxiety-like behaviors, as measured by the light/dark test and open field tests. The serotonergic mechanism was evaluated using specific receptor antagonists, indicating a potential pathway for anxiolytic effects .

Case Study 1: Neuroprotection in Excitotoxic Models

A study investigated the neuroprotective effects of a structurally similar compound in an excitotoxicity model using glutamate. The results showed a significant reduction in cleaved caspase-3 levels when treated with the compound, suggesting its role in inhibiting apoptotic pathways .

Case Study 2: Anxiolytic Activity Evaluation

In another study focusing on anxiolytic activity, animals treated with the compound exhibited reduced locomotor activity and increased time spent in the light compartment of the light/dark box, indicating reduced anxiety levels. The effective doses were identified as 4, 20, and 40 mg/kg .

Pharmacokinetics and ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound remains to be fully elucidated. However, preliminary computational studies suggest favorable pharmacokinetic properties including good oral bioavailability and moderate plasma stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Substituent Variations

Key oxalamide analogs include:

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) : Approved as an umami flavor enhancer (FEMA 4233), featuring a dimethoxybenzyl group and pyridinylethyl chain .

N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456) : A CYP3A4 inhibitor (51% inhibition at 10 µM) with a 2,3-dimethoxybenzyl substitution .

16.101): Structurally related flavoring agent with a methoxy-methylbenzyl group .

Table 1: Substituent Comparison

Functional and Toxicological Differences

- Receptor Binding : S336 activates the hTAS1R1/hTAS1R3 umami receptor, while the target compound’s 2-chlorophenyl group may sterically hinder receptor interaction compared to smaller methoxy groups .

- 16.101 exhibit high safety margins (NOEL = 100 mg/kg bw/day) due to rapid hydrolysis of the oxalamide bond . S5456’s 2,3-dimethoxybenzyl group correlates with CYP3A4 inhibition, suggesting substituent position impacts enzyme interaction .

Table 2: Toxicological and Regulatory Profiles

Key Observations :

- Substituent Impact : Methoxy and methyl groups enhance metabolic clearance, whereas chloro and cyclohexenyl groups may reduce it, necessitating tailored safety assessments.

- Enzyme Interactions : Ortho-substituted methoxy groups (e.g., S5456) increase CYP inhibition risk compared to para-substituted analogs .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide?

- Methodological Answer : The synthesis involves multi-step protocols:

- Step 1 : Prepare the 2-(2-chlorophenyl)-2-(dimethylamino)ethylamine intermediate via reductive amination of 2-chlorobenzaldehyde with dimethylamine, followed by sodium cyanoborohydride reduction .

- Step 2 : Synthesize the cyclohexenyl ethylamine moiety through Birch reduction of anisole derivatives, followed by acid hydrolysis and selective hydrogenation .

- Step 3 : Couple the intermediates using oxalyl chloride under inert conditions (e.g., dry THF, 0°C) to form the oxalamide bond. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Key parameters: Maintain anhydrous conditions, monitor reaction progress via TLC, and optimize stoichiometry to avoid side reactions (e.g., over-oxidation of the cyclohexene ring).

Q. How can the compound’s structural purity and identity be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : Assign peaks for the dimethylamino group (~δ 2.2 ppm, singlet) and cyclohexenyl protons (δ 5.5–5.7 ppm, multiplet). Confirm oxalamide carbonyl signals at ~δ 165–170 ppm in NMR .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., calculated for : 374.1764 g/mol).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and refine using SHELXL .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s hygroscopicity and stability be resolved?

- Methodological Answer :

- Controlled Stability Studies : Store aliquots under varying conditions (humidity: 20–80% RH; temperature: 4°C, 25°C, 40°C) and monitor degradation via HPLC-UV at 254 nm. Use Karl Fischer titration to quantify water absorption .

- Dynamic Vapor Sorption (DVS) : Characterize hygroscopicity by measuring mass changes under controlled humidity gradients.

- Mechanistic Insight : If decomposition occurs, isolate degradation products via preparative HPLC and identify them using LC-MS/MS. Adjust synthetic protocols (e.g., replace labile functional groups) based on findings .

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or ion channels). Parameterize the compound’s force field with Gaussian 16 (B3LYP/6-31G* basis set) for accurate charge assignment .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., oxalamide carbonyls with catalytic lysine residues) and hydrophobic interactions (cyclohexenyl group with pocket residues) .

- Validation : Compare predictions with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data to refine computational models .

Q. How should researchers address contradictions in reported biological activity across cell-based assays?

- Methodological Answer :

- Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 vs. HeLa), passage numbers, and serum-free media to minimize variability.

- Dose-Response Curves : Perform 8-point dilution series (1 nM–100 μM) with triplicate measurements. Normalize data to positive/negative controls (e.g., DMSO vehicle) .

- Mechanistic Profiling : If activity discrepancies persist, conduct phosphoproteomics or RNA-seq to identify off-target pathways. Cross-reference with structural analogs (e.g., N1-(2-fluorophenyl) derivatives) to isolate substituent-specific effects .

Q. What experimental approaches are recommended for analyzing the compound’s metabolic stability in hepatic models?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min. Calculate and intrinsic clearance (Cl) .

- Metabolite Identification : Use high-resolution LC-QTOF to detect phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .

- CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. Apply IC values to predict drug-drug interaction risks .

Methodological Notes

- Contradiction Management : When spectral data (e.g., NMR) conflicts with computational predictions, re-examine solvent effects or crystallographic packing forces .

- Advanced Purification : For scale-up, replace column chromatography with preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to enhance yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.